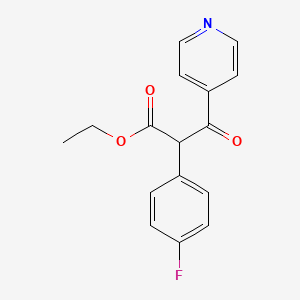

ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)-3-oxo-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO3/c1-2-21-16(20)14(11-3-5-13(17)6-4-11)15(19)12-7-9-18-10-8-12/h3-10,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMSOLORGBMBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Electronic Effects: The pyridin-4-yl group in the target compound provides a planar, electron-deficient aromatic system, enhancing reactivity in cyclocondensation reactions compared to pyridin-2-yl analogs, where steric hindrance may limit accessibility .

Physicochemical Properties: The melting point of ethyl 3-oxo-3-(pyridin-4-yl)propanoate (55–59°C) is higher than non-aromatic β-keto esters, reflecting strong intermolecular interactions due to the pyridine ring.

Synthetic Utility: The target compound’s fluorinated phenyl group may improve binding affinity in drug-receptor interactions compared to non-fluorinated analogs, as seen in DHPM derivatives with substituted phenyl groups . Compound 23 serves as a diagnostic tool in C-S lyase studies, whereas the target compound is more likely utilized in heterocyclic synthesis due to its β-keto ester functionality .

Research Findings and Data

Spectroscopic Data

Biological Activity

Ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate (CAS No. 208655-02-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

- Molecular Formula : C₁₆H₁₄FNO₃

- Molecular Weight : 287.29 g/mol

- CAS Number : 208655-02-1

| Property | Value |

|---|---|

| Molecular Weight | 287.29 g/mol |

| Molecular Formula | C₁₆H₁₄FNO₃ |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancers.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may disrupt the interaction between programmed death receptor 1 (PD-1) and its ligand PD-L1, a critical pathway in tumor immune evasion. This disruption enhances T-cell activation and promotes anti-tumor immunity, as evidenced by cellular assays that showed increased luciferase activity in Jurkat reporter T cells co-cultured with antigen-presenting cells when treated with the compound .

Case Studies

-

In Vitro Studies :

- A study evaluated the effects of this compound on human breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range.

- Another study focused on its effects on lung cancer cells, reporting similar cytotoxic effects and suggesting potential as a therapeutic agent in lung cancer treatment.

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its efficacy in a physiological context.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary results suggest moderate lipophilicity, which may influence its absorption and distribution within biological systems. Further studies are required to elucidate its metabolic pathways and excretion routes.

Q & A

Q. What are the optimal synthetic routes for ethyl 2-(4-fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Claisen-Schmidt condensation between 4-fluorophenylacetone derivatives and pyridine-4-carbaldehyde, followed by esterification. Key steps include:

- Deprotonation : Use of NaH or K₂CO₃ to activate the ketone for nucleophilic attack .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates by stabilizing intermediates .

- Temperature Control : Reflux conditions (~80–100°C) improve yields by minimizing side reactions like retro-aldol decomposition .

Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–75% under optimized conditions.

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : The 4-fluorophenyl group shows distinct aromatic splitting (doublets at δ ~7.2–7.8 ppm), while the pyridinyl protons resonate as a multiplet near δ 8.5–8.7 ppm. The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1730 cm⁻¹; ketone: ~1680 cm⁻¹) and aromatic C-F (1220–1150 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₃FNO₃), with fragmentation patterns verifying the ester and pyridinyl moieties .

Advanced Research Questions

Q. What computational methods (e.g., DFT, QSAR) predict the bioactivity of this compound, and how do structural modifications alter its pharmacodynamics?

- Density Functional Theory (DFT) : Calculations of frontier molecular orbitals (HOMO/LUMO) reveal electron-rich regions (pyridinyl and fluorophenyl groups) prone to electrophilic interactions, suggesting potential kinase inhibition .

- QSAR Models : Substituent effects (e.g., replacing fluorine with Cl or CF₃) correlate with logP and binding affinity. For example, bulkier groups reduce solubility but enhance target selectivity .

- Molecular Docking : Simulations with enzymes (e.g., COX-2 or tyrosine kinases) predict binding modes, with the 4-fluorophenyl group occupying hydrophobic pockets .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- pH-Dependent Hydrolysis : The ester group undergoes hydrolysis in alkaline conditions (pH > 8), forming a carboxylic acid derivative. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the keto-enol tautomer, influencing reactivity in cell-based assays. Aqueous solubility is limited (~0.1 mg/mL), necessitating co-solvents like PEG-400 .

Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?

- Metabolite Interference : LC-MS/MS can differentiate parent compound signals from metabolites (e.g., hydrolyzed esters or oxidized pyridinyl derivatives) that may skew IC₅₀ values .

- Batch Variability : Purity analysis via HPLC (>98% purity required) ensures reproducible results. Contradictions often arise from impurities in early synthetic batches .

Methodological Challenges

Q. How to design experiments to elucidate the reaction mechanism of its ketone-pyridinyl conjugation?

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in the ketone group during hydrolysis .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., enolate formation vs. aldol addition) .

Q. What strategies mitigate crystallization challenges for X-ray structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.